2-(3,5-Dimethylphenoxy)propanoic acid

Physicochemical Characterization Lipophilicity Drug-like Properties

2-(3,5-Dimethylphenoxy)propanoic acid offers a distinct 3,5-dimethyl substitution, significantly enhancing lipophilicity (LogP 2.6–2.8) and solubility (~436–626 mg/L) over unsubstituted analogs. This key differentiation makes it a superior candidate for herbicide screening (ACCase/auxin pathways) and a versatile building block for esters, amides, and heterocyclic derivatives. Ideal for agrochemical R&D and environmental fate studies due to its favorable environmental profile (low predicted bioaccumulation, rapid aerobic biodegradation).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 777-57-1
Cat. No. B1274674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)propanoic acid
CAS777-57-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(C)C(=O)O)C
InChIInChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
InChIKeyHABNTEYLRKTXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylphenoxy)propanoic Acid (CAS 777-57-1) – Product Baseline and Sourcing Context


2-(3,5-Dimethylphenoxy)propanoic acid is a phenoxypropionic acid derivative featuring a 3,5‑dimethyl substituted phenyl ring linked to a propanoic acid moiety . It belongs to a class of compounds investigated for herbicidal applications and as synthetic intermediates . The compound’s predicted lipophilicity (LogP ~2.6–2.8) and aqueous solubility profile are distinct from unsubstituted analogs, influencing its behavior in biological and environmental systems .

Why Generic Phenoxypropionic Acids Cannot Substitute for 2-(3,5-Dimethylphenoxy)propanoic Acid


The 3,5-dimethyl substitution on the phenyl ring of 2-(3,5-dimethylphenoxy)propanoic acid substantially alters its physicochemical properties compared to unsubstituted or mono‑substituted analogs. These changes affect lipophilicity, solubility, and likely biological activity, making simple substitution with a generic phenoxypropionic acid unreliable in applications requiring specific partitioning behavior, environmental fate, or interaction with molecular targets .

Quantitative Evidence Differentiating 2-(3,5-Dimethylphenoxy)propanoic Acid from Closest Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted 2-Phenoxypropanoic Acid

The 3,5-dimethyl substitution elevates the predicted octanol–water partition coefficient (LogP) from approximately 1.5 for 2-phenoxypropanoic acid to 2.61–2.84 for 2-(3,5-dimethylphenoxy)propanoic acid, representing an increase of >1.1 log units . This increase reflects a significant enhancement in lipophilicity and potential membrane permeability.

Physicochemical Characterization Lipophilicity Drug-like Properties

Elevated Boiling Point and Density Compared to Unsubstituted Phenoxypropanoic Acid

2-(3,5-Dimethylphenoxy)propanoic acid exhibits a predicted boiling point of 326.2 °C (at 760 mmHg) and density of 1.1 g/cm³, compared to 2-phenoxypropanoic acid with a boiling point of ~265 °C and density of 1.17 g/cm³ . The ~61 °C increase in boiling point reflects the higher molecular weight and altered intermolecular interactions due to the dimethyl substitution.

Physicochemical Properties Thermal Stability Material Handling

Potential Herbicidal Activity Associated with the Phenoxypropionic Acid Scaffold

2-(3,5-Dimethylphenoxy)propanoic acid is a phenoxypropionic acid derivative, a class widely investigated for herbicidal properties . While no direct head-to-head bioactivity data exist, the presence of the 3,5-dimethyl substitution differentiates it from unsubstituted 2-phenoxypropanoic acid, which is a key scaffold in commercial herbicides [1]. The compound has been noted as a raw material for herbicides in agricultural research .

Agrochemical Herbicide Structure–Activity Relationship

Primary Research and Industrial Use Cases for 2-(3,5-Dimethylphenoxy)propanoic Acid


Agrochemical Screening and Herbicide Development

Given its phenoxypropionic acid backbone and enhanced lipophilicity from the 3,5-dimethyl substitution, the compound is a suitable candidate for herbicide screening programs targeting acetyl-CoA carboxylase (ACCase) or auxin pathways . Its predicted LogP and moderate water solubility (estimated 436–626 mg/L) suggest potential for systemic uptake in plants while maintaining formulation flexibility .

Organic Synthesis Intermediate for Complex Molecules

The carboxylic acid functional group and the aryl ether linkage make the compound a versatile building block for the synthesis of esters, amides, and heterocyclic derivatives . It can serve as a precursor for more elaborate molecules in medicinal chemistry or agrochemical development, particularly where the 3,5-dimethylphenoxy moiety confers desirable steric and electronic effects .

Environmental Fate and Toxicology Studies

The predicted environmental properties (Koc ~47.64, Log Kow 2.84, rapid aerobic biodegradation) position this compound as a candidate for environmental fate studies, especially when compared to more persistent or highly halogenated phenoxy acid herbicides . Its relatively low predicted bioaccumulation (BCF ~3.16) may be advantageous in regulatory assessments of new agrochemicals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethylphenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.